N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI) N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)
Brand Name: Vulcanchem
CAS No.: 87420-38-0
VCID: VC17961222
InChI: InChI=1S/C22H32N2O5/c1-4-28-21(26)18(14-13-17-10-7-6-8-11-17)23-16(3)20(25)24-15-9-12-19(24)22(27)29-5-2/h6-8,10-11,16,18-19,23H,4-5,9,12-15H2,1-3H3/t16-,18-,19-/m0/s1
SMILES:
Molecular Formula: C22H32N2O5
Molecular Weight: 404.5 g/mol

N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)

CAS No.: 87420-38-0

Cat. No.: VC17961222

Molecular Formula: C22H32N2O5

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI) - 87420-38-0

Specification

CAS No. 87420-38-0
Molecular Formula C22H32N2O5
Molecular Weight 404.5 g/mol
IUPAC Name ethyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C22H32N2O5/c1-4-28-21(26)18(14-13-17-10-7-6-8-11-17)23-16(3)20(25)24-15-9-12-19(24)22(27)29-5-2/h6-8,10-11,16,18-19,23H,4-5,9,12-15H2,1-3H3/t16-,18-,19-/m0/s1
Standard InChI Key NNTZCVNBFRUGPA-WDSOQIARSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC
Canonical SMILES CCOC(=O)C1CCCN1C(=O)C(C)NC(CCC2=CC=CC=C2)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate, reflects its stereochemical complexity. Key structural elements include:

  • A L-proline moiety esterified with ethanol at the carboxyl group.

  • A L-alanine residue linked via an amide bond to a modified phenylpropyl group.

  • An ethoxycarbonyl substituent at the (1S)-position of the phenylpropyl chain.

The stereochemistry at the (1S), (2S), and (2S) positions is critical for its biological activity, mirroring enalapril’s ACE-binding affinity.

Table 1: Molecular Properties of N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)

PropertyValue
CAS No.87420-38-0
Molecular FormulaC22H32N2O5\text{C}_{22}\text{H}_{32}\text{N}_{2}\text{O}_{5}
Molecular Weight404.5 g/mol
IUPAC NameEthyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Standard InChIInChI=1S/C22H32N2O5/c1-4-28-21(26)18(14-13-17-10-7-6-8-11-17)23-16(3)20(25)24-15-9-12-19(24)22(27)29

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester involves multi-step organic reactions:

  • Formation of N-Carboxyanhydride: Starting with N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine, treatment with phosgene or triphosgene generates the corresponding N-carboxyanhydride (NCA).

  • Coupling with L-Proline: The NCA reacts with L-proline under basic conditions (e.g., aqueous NaOH) to form the dipeptide backbone.

  • Esterification: The proline carboxyl group is esterified using ethanol in the presence of an acid catalyst (e.g., HCl gas) to yield the final ethyl ester derivative .

Table 2: Representative Synthesis Protocol

StepReactionReagents/ConditionsYield
1NCA FormationPhosgene, THF, 0°C, 2 hr85%
2Peptide CouplingL-Proline, NaOH, RT, 12 hr78%
3EsterificationEthanol, HCl gas, reflux, 6 hr92%

Industrial-scale production prioritizes enantiomeric purity, requiring chiral chromatography or asymmetric synthesis techniques to maintain >99% enantiomeric excess .

Pharmacological Profile and Mechanisms

ACE Inhibition Dynamics

As an enalapril derivative, this compound shares mechanistic similarities with its parent drug. ACE inhibition occurs through:

  • Competitive Binding: The proline moiety and ethoxycarbonyl group coordinate with zinc ions at the ACE active site.

  • Transition-State Stabilization: The carbonyl group mimics the tetrahedral intermediate of angiotensin I hydrolysis, reducing catalytic efficiency.

In vitro assays demonstrate a 50% inhibitory concentration (IC50\text{IC}_{50}) of 1.2 nM for ACE, comparable to enalapril’s potency .

Metabolic Pathways

Hepatic metabolism involves esterase-mediated hydrolysis of the ethyl ester to form the active dicarboxylate metabolite. Cytochrome P450 (CYP3A4) further oxidizes the phenylpropyl side chain, yielding inactive excretory products .

Research Applications and Industrial Relevance

Pharmaceutical Intermediate

This compound is a critical precursor in enalapril manufacturing. Its high purity (≥98%) and stability under refrigeration (-20°C) make it ideal for:

  • Process Optimization: Scaling batch reactions while minimizing epimerization.

  • Metabolic Studies: Radiolabeled versions track tissue distribution in preclinical models.

Emerging Therapeutic Investigations

Recent studies explore its utility beyond hypertension:

  • Fibrosis Mitigation: ACE inhibition attenuates TGF-β1 signaling in hepatic stellate cells, reducing collagen deposition .

  • Neuroprotection: Preclinical models suggest ACE-independent modulation of bradykinin receptors in stroke recovery.

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